
1,1'-Methylenebis(5-tert-butyl-2-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) is an organic compound with the molecular formula C23H32O2. It is characterized by the presence of two methoxybenzene rings connected by a methylene bridge, with tert-butyl groups attached to the benzene rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzene with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the methylene bridge.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) may involve large-scale batch or continuous processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, antioxidants, and stabilizers for polymers and plastics.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) involves its interaction with molecular targets and pathways in biological systems. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage. The methoxy and tert-butyl groups enhance its stability and reactivity, allowing it to effectively scavenge reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure with methyl groups instead of methoxy groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group.
5-tert-Butyl-2-methylbenzene-1-thiol: Contains a thiol group instead of a methoxy group.
Uniqueness
1,1’-Methylenebis(5-tert-butyl-2-methoxybenzene) is unique due to its specific combination of methoxy and tert-butyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and antioxidant capabilities make it valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
98085-84-8 |
|---|---|
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-methoxybenzene |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-9-11-20(24-7)16(14-18)13-17-15-19(23(4,5)6)10-12-21(17)25-8/h9-12,14-15H,13H2,1-8H3 |
Clave InChI |
NATFTNJYYDWJLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)CC2=C(C=CC(=C2)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


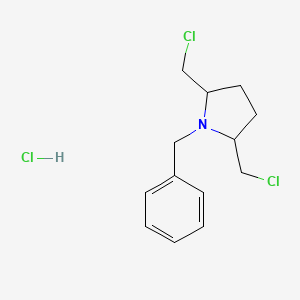
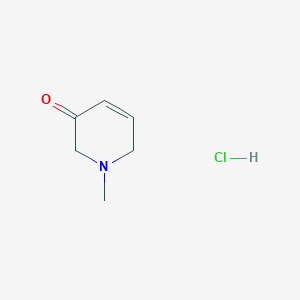
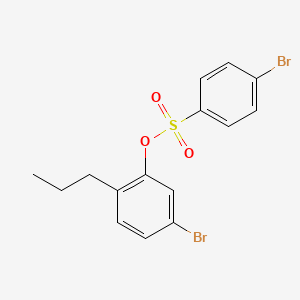
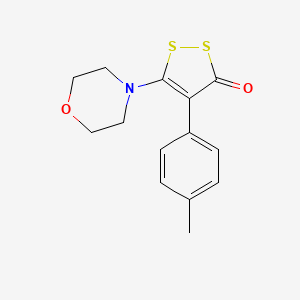
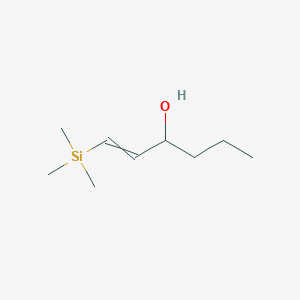
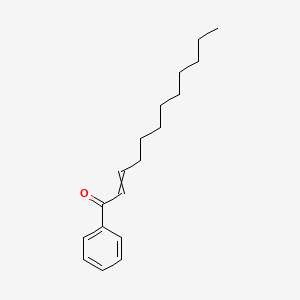
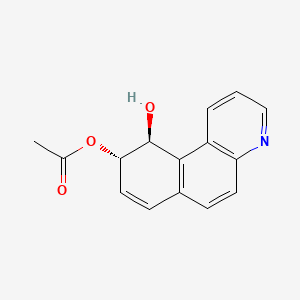
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
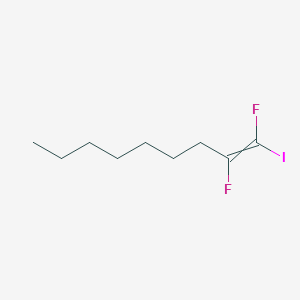
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
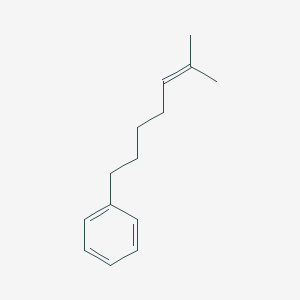
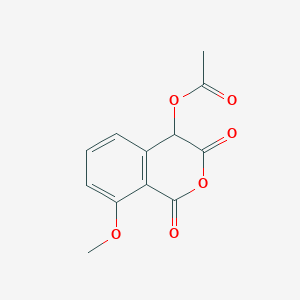
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
